3-Aminoadamantan-1-ol Hydrobromide: Chemical Properties, Mechanistic Utility, and Synthesis Protocols
3-Aminoadamantan-1-ol Hydrobromide: Chemical Properties, Mechanistic Utility, and Synthesis Protocols
Executive Summary
3-Aminoadamantan-1-ol hydrobromide (CAS: 42501-53-1) is a highly specialized, sterically rigid aliphatic compound that serves as a critical building block in modern medicinal chemistry[1]. Derived from the adamantane cage—a highly lipophilic and metabolically stable tricyclic hydrocarbon—this compound is most notably recognized as the primary precursor in the synthesis of Vildagliptin , a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes[2].
This technical guide provides an in-depth analysis of the chemical properties, structural dynamics, and experimental methodologies associated with 3-aminoadamantan-1-ol hydrobromide, designed for researchers and drug development professionals.
Chemical Profile & Structural Dynamics
The adamantane scaffold is characterized by its unique spatial arrangement, which imparts significant steric bulk and lipophilicity to the molecule. The presence of both an amino group (-NH₂) and a hydroxyl group (-OH) at the 3- and 1-positions, respectively, creates a bifunctional molecule capable of participating in complex orthogonal reactions[3].
Converting the free base (3-amino-1-adamantanol, CAS: 702-82-9) into its hydrobromide salt (CAS: 42501-53-1) dramatically alters its physicochemical profile[4]. The salt formation neutralizes the basicity of the primary amine, preventing spontaneous oxidation, enhancing thermal stability, and significantly increasing aqueous solubility—a critical parameter for downstream biphasic reactions or purification steps[5].
Quantitative Physicochemical Data
The following table summarizes the core chemical properties of the compound and its free base form[6],[7],[8].
| Property | Value / Description |
| Chemical Name | 3-Aminoadamantan-1-ol hydrobromide |
| CAS Number (Salt) | 42501-53-1 |
| CAS Number (Free Base) | 702-82-9 |
| Molecular Formula | C₁₀H₁₈BrNO (C₁₀H₁₇NO · HBr) |
| Molecular Weight | 248.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point (Free Base) | ~265 °C (Decomposes) |
| Solubility (Free Base) | Soluble in organic solvents (DMSO, Methanol); Insoluble in water |
| Solubility (HBr Salt) | Enhanced aqueous solubility; Soluble in polar protic solvents |
| Storage Conditions | Dark place, inert atmosphere, room temperature |
Mechanistic Role in Pharmaceutical Synthesis
The primary industrial and academic application of 3-aminoadamantan-1-ol is the synthesis of Vildagliptin[9]. The adamantane moiety is not merely a structural placeholder; it actively dictates the drug's pharmacodynamics. When Vildagliptin binds to the DPP-4 enzyme, the bulky adamantyl group occupies the S1 hydrophobic pocket of the enzyme, providing exceptional binding affinity and extending the drug's half-life by shielding the adjacent scissile bond from enzymatic degradation[10].
Synthesis Pathway Causality
The synthesis typically involves the coupling of 3-amino-1-adamantanol with 1-chloroacetyl-(S)-2-cyanopyrrolidine[10]. The reaction is driven by the nucleophilic attack of the adamantyl amine on the α-carbon of the chloroacetyl group. Using the hydrobromide salt of the adamantyl amine requires an initial neutralization step (often using potassium carbonate) to liberate the free nucleophilic amine in situ[10]. This controlled liberation prevents side reactions and limits the formation of dimeric impurities.
Diagram 1: The chemical pathway from adamantane to Vildagliptin, highlighting the role of the HBr salt.
Experimental Methodology: Synthesis and Purification
The functionalization of the adamantane cage is notoriously difficult due to the high stability of its C-H bonds. Standard protocols rely on aggressive oxidative conditions to generate a carbocation intermediate at the bridgehead positions[11]. The following self-validating protocol details the synthesis of 3-aminoadamantan-1-ol hydrobromide from adamantane, ensuring high yield and purity[5].
Step-by-Step Protocol: Synthesis of 3-Aminoadamantan-1-ol Hydrobromide
Step 1: C-H Bond Activation and Nitration
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Procedure: Suspend 10 g of adamantane in 10 mL of glacial acetic acid. Slowly add 30 mL of fuming nitric acid dropwise under vigorous stirring, maintaining the temperature strictly below 30 °C.
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Causality: Fuming nitric acid acts as a powerful oxidant to break the inert C-H bond, forming a tertiary carbocation at the bridgehead. Glacial acetic acid serves as a solvent that moderates the highly exothermic reaction. Temperature control (<30 °C) is critical to prevent runaway oxidation and poly-nitration.
Step 2: Hydroxylation via Acid Catalysis
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Procedure: Once the adamantane is fully dissolved (verified via Gas Chromatography), add 55 mL of concentrated sulfuric acid. Heat the mixture to 90 °C for 12 hours.
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Causality: The addition of sulfuric acid drives the hydroxylation of the nitrated intermediate. The prolonged heating ensures complete conversion of the intermediate carbocations into the hydroxylated product by trapping them with water generated in situ.
Step 3: Extraction and Phase Separation
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Procedure: Cool the reaction mixture and slowly neutralize it with a 40% sodium hydroxide (NaOH) solution until pH 12 is reached. Extract the aqueous mixture with n-butanol.
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Causality: The highly alkaline environment (pH 12) ensures that the synthesized 3-amino-1-adamantanol remains in its unprotonated, free-base form, which is insoluble in water but highly soluble in the organic n-butanol phase, allowing for efficient liquid-liquid extraction.
Step 4: Salt Formation and Crystallization
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Procedure: Dry the organic n-butanol fraction over anhydrous sodium sulfate. Bubble gaseous hydrogen bromide (HBr) through the dried organic phase until saturation is achieved. Filter the resulting white precipitate and dry under a vacuum.
-
Causality: Introducing anhydrous HBr gas protonates the primary amine, instantly forming the hydrobromide salt. Because the salt is highly polar, it becomes insoluble in the organic n-butanol solvent and precipitates out as a high-purity crystalline solid (Yield: ~91%)[5].
Diagram 2: Step-by-step experimental workflow for synthesizing 3-aminoadamantan-1-ol hydrobromide.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required before utilizing the hydrobromide salt in API manufacturing.
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Reversed-Phase Liquid Chromatography (RP-LC): Used to quantify the purity of the compound. Because 3-amino-1-adamantanol lacks a strong chromophore for UV detection, evaporative light scattering detectors (ELSD) or mass spectrometry (LC-MS) are often coupled with the HPLC system to detect trace impurities[8].
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Gas Chromatography (GC): Utilized during Step 1 and Step 2 of the synthesis to monitor the disappearance of the adamantane starting material and ensure complete conversion[5].
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Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are employed to confirm the structural integrity of the adamantane cage and the correct 1,3-substitution pattern of the hydroxyl and amine groups.
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